(13Z)-octadecen-1-ol
Overview
Description
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction occurs .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .Scientific Research Applications
Polymer Research : Galland and Escher (2006) explored the application of 1-octadecene, including (13Z)-octadecen-1-ol, in the field of polymer science. They characterized ethylene-propylene-1-octadecene terpolymers using 13C nuclear magnetic resonance, providing insights into the chemical shifts and sequence distributions in these polymers, suggesting potential in materials science (Galland & Escher, 2006).
Biological Studies and Pheromones : A study by Naka et al. (2006) synthesized various isomers of octadecadien-1-ols, including derivatives of (13Z)-octadecen-1-ol, for research into sex pheromones secreted by clearwing moths. This research contributes to the understanding of insect behavior and pheromone communication (Naka et al., 2006).
Surface Science : Gericke and Hühnerfuss (1989) examined the surface potential anomalies induced by monomolecular surface films, including those formed by 1-hexadecanol and Z-9-octadecen-1-ol. Their work highlights applications in surface science and the understanding of molecular interactions at interfaces (Gericke & Hühnerfuss, 1989).
Fatty Acid Research : Oliw et al. (2011) investigated the stereo-selective oxidation of various Z-octadecenoic acids, including the (13Z)-octadecen-1-ol, providing insights into the chemical and enzymatic processes involving these fatty acids. This research is valuable in biochemistry and fatty acid metabolism studies (Oliw et al., 2011).
Antimicrobial Research : In the study of antimicrobial properties, Kamarudheen and Rao (2019) explored the anti-biofilm activity of compounds from marine Streptomyces against nosocomial pathogens, identifying 13Z-Octadecenal as one of the active compounds. This research has implications in medical microbiology and the development of new antimicrobial agents (Kamarudheen & Rao, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-octadec-13-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJRPRSNHKNGLW-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314717 | |
Record name | (Z)-13-Octadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(13Z)-octadecen-1-ol | |
CAS RN |
69820-27-5 | |
Record name | (Z)-13-Octadecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69820-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Octadecen-1-ol, (13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069820275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-13-Octadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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